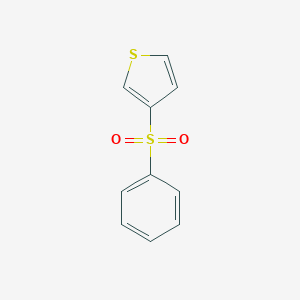

3-(Phenylsulfonyl)thiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S2/c11-14(12,10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGLKPFTYFIQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333959 | |

| Record name | 3-(Phenylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16718-05-1 | |

| Record name | 3-(Phenylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16718-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenylsulfonyl Thiophene and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches involve the introduction of the phenylsulfonyl group onto a thiophene (B33073) scaffold. This can be accomplished either by a two-step sulfenylation-oxidation sequence or by the direct use of sulfonylating reagents.

A common and effective method for synthesizing phenylsulfonylthiophenes involves a two-step process: an initial sulfenylation followed by an oxidation step. This route offers a controlled way to introduce the sulfur-aryl linkage at a specific position on the thiophene ring.

The process typically begins with the generation of a thiophene nucleophile, often a thienyllithium species, by deprotonation or halogen-lithium exchange. For instance, 3-thienyllithium can be generated from 3-bromothiophene (B43185) at low temperatures. acs.org This nucleophile is then reacted with an electrophilic sulfur reagent, such as phenylsulfenyl chloride or bis(phenylsulfonyl)sulfide (B1331199) (PhSSO₂Ph), to form the corresponding 3-(phenylthio)thiophene (B95996) (a sulfide). acs.orgacs.org

The subsequent step is the oxidation of the sulfide (B99878) to the desired sulfone. This transformation is readily accomplished using a variety of oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) supported on manganese dioxide (MnO₂) or other common oxidants can efficiently convert the sulfide to the sulfone, yielding 3-(phenylsulfonyl)thiophene. nih.gov This oxidation step is crucial as it changes the electronic properties and the chemical reactivity of the sulfur linkage. The sulfinyl (sulfoxide) intermediate can also be accessed through controlled oxidation. acs.orgnih.gov

Table 1: Example of Sulfenylation-Oxidation Approach

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Lithiation/Sulfenylation | 3-Bromothiophene | n-Butyllithium, then Bis(phenylsulfonyl)sulfide | 3,3'-Dithienyl sulfide | acs.org |

Note: The table illustrates the general principle. The first entry shows the formation of a related dithienyl sulfide, and the second shows the oxidation of a sulfenylindole to a sulfonylindole, a parallel transformation.

Direct sulfonylation provides a more concise route to phenylsulfonylthiophenes by forming the C-SO₂ bond in a single step. This can be achieved through cycloaddition reactions or by using potent sulfonylating agents.

A novel metal-free [3+2] cycloaddition strategy has been developed for the synthesis of highly substituted sulfonylthiophenes. acs.org This method involves the reaction of pyridinium (B92312) 1,4-zwitterionic thiolates with (E)-β-iodovinyl sulfones. In this convergent approach, the thiophene ring is constructed while simultaneously incorporating the phenylsulfonyl group. The reaction proceeds efficiently under thermal conditions with a base like potassium carbonate, avoiding the need for metal catalysts. acs.org

Another approach involves the direct C-H functionalization of the thiophene ring using a sulfonylating agent. While classic Friedel-Crafts sulfonylation using reagents like benzenesulfonyl chloride can be challenging with sensitive substrates like thiophene, alternative methods have been explored. For instance, the polymerization of 2-(phenylsulfonyl)-3-hexylthiophene involves a monomer synthesized via such routes, highlighting the utility of the phenylsulfonyl group as a leaving group in subsequent C-C bond-forming reactions. rsc.org

Table 2: [3+2] Cycloaddition for Sulfonylthiophene Synthesis

| Pyridinium Thiolate | Vinyl Sulfone | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl 2-(pyridin-1-ium-1-yl)maleate | (E)-(2-Iodovinyl)sulfonyl)benzene | K₂CO₃, MeCN, 80 °C | Dimethyl 5-phenyl-4-(phenylsulfonyl)thiophene-2,3-dicarboxylate | 74% | acs.org |

Synthesis via Functionalized Precursors

An alternative to functionalizing the thiophene ring is to construct the ring itself from acyclic precursors that already contain the phenylsulfonyl group. This strategy often provides excellent control over the final substitution pattern of the thiophene product.

The cyclization of functionalized alkynes bearing a sulfur atom is a powerful tool for the regioselective synthesis of thiophenes. mdpi.comresearchgate.net In one such approach, a tandem reaction catalyzed by copper(I) has been developed. rsc.org This reaction involves the addition of a terminal alkyne to a 1-phenylsulfonylalkylidenethiirane. The process is believed to form a (Z)-1-phenylsulfonyl-1-en-4-yne-2-thiolate intermediate, which then undergoes a 5-endo-dig cyclization to furnish the highly substituted thiophene ring. mdpi.com This method allows for the direct assembly of complex thiophenes with various functional groups incorporated in a single step. rsc.org

Another strategy involves the TBHP-initiated radical cyclization of 2-alkynylthioanisoles with sulfinic acids to produce 3-(arylsulfonyl)benzothiophenes, which are analogues of this compound. mdpi.com This demonstrates the broader applicability of cyclization reactions in synthesizing sulfonylated thiophene derivatives.

Table 3: Copper-Catalyzed Tandem Addition/Cycloisomerization

| Alkylidenethiirane | Terminal Alkyne | Catalyst/Base | Product | Reference |

|---|

Carbanions derived from thiophene precursors are valuable intermediates for constructing more complex molecular architectures. Specifically, carbanions generated from 3-(phenylsulfonylmethyl)benzo[b]thiophene have been utilized in transition-metal-free [3+3] annulation reactions. thieme-connect.comgrafiati.comgrafiati.com

In these reactions, the carbanion is typically formed by treating the 3-(phenylsulfonylmethyl)benzo[b]thiophene with a strong base, such as potassium tert-butoxide. This nucleophilic species then reacts with nitroarene derivatives. The sequence leads to the formation of complex fused-ring systems, specifically 11-(phenylsulfonyl) thieme-connect.combenzothieno[2,3-b]quinolines, in good yields. thieme-connect.comgrafiati.com While this example illustrates the reactivity of a carbanion on a benzothiophene (B83047) analogue, the principle demonstrates the utility of the phenylsulfonyl group in stabilizing an adjacent carbanion, facilitating its use in C-C bond formation to build larger heterocyclic structures based on the thiophene core.

Reactivity and Reaction Mechanisms of 3 Phenylsulfonyl Thiophene

Nucleophilic Substitution Reactions

While electron-rich heteroaromatics like thiophene (B33073) are generally resistant to direct nucleophilic substitution, the presence of a strong electron-withdrawing group like phenylsulfonyl can activate the ring for such attacks. smolecule.comuoanbar.edu.iq The sulfonyl group significantly lowers the electron density of the thiophene ring, making it more susceptible to attack by nucleophiles.

A related transformation, the Pummerer-type reaction, demonstrates the feasibility of installing nucleophiles on sulfinyl-substituted thiophenes, which are precursors to sulfonyl thiophenes. In these reactions, 2-(phenylsulfinyl)thiophenes react with carbon nucleophiles in the presence of trifluoroacetic anhydride. acs.org This process allows for the regioselective installation of a carbon functional group at the C3-position. acs.org Although this example involves a sulfinyl group, the underlying principle of activating the ring towards nucleophilic attack is relevant. The increased reactivity of the thiophene ring in nucleophilic substitutions, compared to corresponding benzene (B151609) analogues, is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer-type complexes through the involvement of its d-orbitals. uoanbar.edu.iq

Table 1: Nucleophilic Substitution on Phenylsulfinyl Thiophene Derivatives acs.org

| Substrate | Nucleophile | Product | Yield |

|---|---|---|---|

| 2-(Phenylsulfinyl)thiophene | Acetylacetone | 2-(1-Acetyl-2-oxopropyl)thiophene | 78% |

| 2-(Phenylsulfinyl)thiophene | Diethyl malonate | Diethyl 2-(thiophen-2-yl)malonate | 86% |

| 3-(Phenylsulfinyl)thiophene | Acetylacetone | 3-(1-Acetyl-2-oxopropyl)thiophene | High Yield |

| 3-(Phenylsulfinyl)thiophene | Diethyl malonate | Diethyl 2-(thiophen-3-yl)malonate | High Yield |

This table showcases the Pummerer-type reaction which, while involving a sulfinyl precursor, illustrates the principle of activating the thiophene ring for nucleophilic attack.

Electrophilic Reactions on the Thiophene Ring

The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. acs.orgperlego.com However, the strongly deactivating nature of the phenylsulfonyl group at the 3-position significantly alters this reactivity. The sulfonyl group withdraws electron density from the ring, making electrophilic substitution more difficult compared to unsubstituted thiophene.

Based on the directing effects of deactivating groups in aromatic systems, electrophilic attack on 3-(phenylsulfonyl)thiophene is expected to occur at the positions meta to the sulfonyl group, which are the C5 and C2 positions. The C5 position is generally favored for electrophilic attack in 3-substituted thiophenes bearing electron-withdrawing groups. uoanbar.edu.iq

Annulation and Ring-Forming Reactions

This compound and its derivatives are valuable substrates for annulation reactions, which involve the construction of a new ring onto the existing thiophene core. scripps.edu These processes often involve a sequence of ring-opening and ring-closure events.

A notable application of a this compound derivative is in the synthesis of complex fused aromatic and heteroaromatic systems. acs.org Specifically, 3-nitro-4-(phenylsulfonyl)thiophene serves as a precursor for preparing nitro(phenylsulfonyl) derivatives of naphthalene (B1677914), phenanthrene, and benzothiophene (B83047). acs.org These substitution patterns are often difficult to achieve through conventional synthetic routes. The process is initiated by a ring-opening reaction, followed by a key thermal electrocyclic rearrangement that forms the new fused ring system. acs.org For instance, the reaction of the butadiene intermediate derived from the thiophene with various dienophiles leads to the formation of these complex fused structures. acs.org

Another example involves the use of related building blocks, such as 3-(phenylsulfonylmethyl)benzo[b]thiophene, which reacts with nitroarenes to form smolecule.combenzothieno[2,3-b]quinolines through a [3+3] annulation reaction. grafiati.com

A powerful strategy for creating fused ring systems from this compound involves an initial ring-opening of a derivative, followed by a ring-closing reaction. acs.org The process begins with the ring-opening of 3-nitro-4-(phenylsulfonyl)thiophene using pyrrolidine, which cleaves the thiophene ring to form a highly functionalized acyclic butadiene intermediate, (E,E)-4-methylthio-2-nitro-3-phenylsulfonyl-1-pyrrolidino-1,3-butadiene. acs.org

This intermediate is then transformed into (E,E)-1-aryl-4-methylsulfonyl-2-nitro-3-phenylsulfonyl-1,3-butadienes. The crucial step is a thermal 6π-electrocyclization of this butadiene system. This ring-closure occurs under remarkably mild conditions due to favorable geometric and electronic factors. The resulting cyclohexadienic ring then undergoes a spontaneous and irreversible elimination of methanesulfinic acid to yield the final, stable aromatic or heteroaromatic fused product. acs.org

Table 2: Fused Systems Synthesized from a this compound Derivative acs.org

| Intermediate | Resulting Fused System |

|---|---|

| (E,E)-1-Aryl-4-methylsulfonyl-2-nitro-3-phenylsulfonyl-1,3-butadiene | Naphthalene derivatives |

| (E,E)-1-(Naphthyl)-4-methylsulfonyl-2-nitro-3-phenylsulfonyl-1,3-butadiene | Phenanthrene derivatives |

| (E,E)-1-(Thienyl)-4-methylsulfonyl-2-nitro-3-phenylsulfonyl-1,3-butadiene | Benzothiophene derivatives |

Role as a Synthetic Intermediate

The unique reactivity of this compound makes it a versatile intermediate in the synthesis of more elaborate molecules. acs.orgru.nl

This compound serves as a foundational building block for a variety of complex structures. Its utility in annulation reactions to create fused polycyclic systems is a prime example. acs.org Furthermore, the phenylsulfonyl group can function as an effective leaving group in polymerization reactions. For instance, 2-(phenylsulfonyl)-3-hexylthiophene, a positional isomer, has been used as a monomer precursor in the deprotonative C–H functionalization polycondensation to synthesize head-to-tail regioregular poly(3-hexylthiophene). rsc.org In this reaction, catalyzed by a nickel complex, the phenylsulfonyl moiety serves as the leaving group, demonstrating its role as a control element in constructing conjugated polymers used in organic electronics. rsc.org

The ability to act as both an activating group for nucleophilic attack and a precursor for ring-forming reactions underscores the value of this compound and its isomers as key intermediates in the assembly of complex organic materials and molecules. acs.orgacs.org

Precursor for Other Organic Transformations

This compound and its derivatives have emerged as versatile precursors in a variety of organic transformations, primarily due to the activating and leaving group properties of the phenylsulfonyl moiety. This group facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex heterocyclic and polymeric structures.

One of the significant applications of this compound derivatives is in the construction of fused ring systems. For instance, a substituted version, 3-nitro-4-(phenylsulfonyl)thiophene, serves as a key starting material for the synthesis of ring-fused aromatic and heteroaromatic compounds. This transformation proceeds through a ring-opening/ring-forming protocol. The initial step involves the ring opening of the thiophene derivative with an amine, such as pyrrolidine, in the presence of silver nitrate (B79036) in ethanol. This reaction yields a highly reactive (E,E)-4-methylthio-2-nitro-3-phenylsulfonyl-1-pyrrolidino-1,3-butadiene intermediate. This intermediate is then utilized as a precursor in subsequent thermal electrocyclic rearrangements to construct various fused aromatic systems like naphthalene and phenanthrene, as well as heteroaromatic systems like benzothiophene. nih.govacs.org

Another important transformation involving a derivative of this compound is the [3+3] annulation reaction. Carbanions generated from 3-(phenylsulfonylmethyl)benzo[b]thiophene react with nitroarenes in the presence of a base to form 11-(phenylsulfonyl) nih.govbenzothieno[2,3-b]quinolines in good yields. thieme-connect.com This reaction provides an efficient route to complex nitrogen-containing polycyclic aromatic compounds.

In the field of polymer chemistry, 2-(phenylsulfonyl)-3-hexylthiophene has been utilized as a monomer precursor for the synthesis of regioregular polythiophenes. rsc.orgnih.gov The polymerization proceeds via a deprotonative C-H functionalization polycondensation mechanism. In this process, the phenylsulfonyl group acts as an effective leaving group, facilitating the carbon-carbon bond formation required for polymerization. This method allows for the synthesis of poly(3-hexylthiophene) with high regioregularity (99% head-to-tail), which is crucial for the material's electronic properties. rsc.org

The following table summarizes a key transformation where a derivative of this compound is used as a precursor for the synthesis of a fused heterocyclic system.

Table 1: Synthesis of 11-(Phenylsulfonyl) nih.govbenzothieno[2,3-b]quinolines

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(Phenylsulfonylmethyl)benzo[b]thiophene | Nitrobenzene | 11-(Phenylsulfonyl) nih.govbenzothieno[2,3-b]quinoline | Good | thieme-connect.com |

| 3-(Phenylsulfonylmethyl)benzo[b]thiophene | 4-Nitrotoluene | 2-Methyl-11-(phenylsulfonyl) nih.govbenzothieno[2,3-b]quinoline | Good | thieme-connect.com |

| 3-(Phenylsulfonylmethyl)benzo[b]thiophene | 4-Nitroanisole | 2-Methoxy-11-(phenylsulfonyl) nih.govbenzothieno[2,3-b]quinoline | Good | thieme-connect.com |

Furthermore, the phenylsulfonyl group in other related thiophene compounds has been shown to be a versatile handle for various transformations. For example, bis(phenylsulfonyl)sulfide (B1331199) is employed as a sulfur transfer reagent in the synthesis of fused thiophenes. acs.org Additionally, derivatives such as 9-isopropyl-2,4-dimethoxy-7,12-dimethyl-3-(phenylsulfonyl)benzo[a]heptalene undergo nucleophilic substitution and cyclization reactions to form complex polycyclic systems. clockss.org

The reactivity of the phenylsulfonyl group attached to the thiophene ring makes these compounds valuable intermediates in organic synthesis, providing access to a wide range of complex molecules with potential applications in materials science and medicinal chemistry.

Computational and Theoretical Studies of 3 Phenylsulfonyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable in predicting and interpreting the properties of 3-(phenylsulfonyl)thiophene and related molecules. Among these methods, Density Functional Theory (DFT) is a prominently used approach. sapub.org

Density Functional Theory (DFT) Applications

DFT calculations are widely used to investigate the electronic and structural properties of thiophene (B33073) derivatives. sapub.orgresearchgate.net These calculations provide a detailed understanding of the molecule's behavior at the atomic level. The B3LYP functional is a commonly employed method in these theoretical studies. sapub.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. researchgate.netnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

Studies on related phenylsulfonyl carbazole-based chromophores incorporating a thiophene ring have shown that modifications to the molecular structure can significantly influence the HOMO and LUMO energy levels. nih.gov For instance, in a series of designed chromophores (PSCD1–PSCD6), the HOMO energies ranged from -6.406 eV to -6.828 eV, while the LUMO energies varied from -3.381 eV to -4.086 eV. nih.gov The corresponding energy gaps (ΔE) for these derivatives were found to be in the range of 2.742–3.025 eV. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more chemically reactive. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Phenylsulfonyl Carbazole-Based Chromophores with Thiophene

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| PSCR | -6.406 | -3.381 | 3.025 |

| PSCD1 | -6.530 | -3.552 | 2.978 |

| PSCD2 | -6.545 | -3.599 | 2.946 |

| PSCD3 | -6.682 | -3.808 | 2.874 |

| PSCD4 | -6.814 | -4.039 | 2.775 |

| PSCD5 | -6.817 | -4.045 | 2.772 |

| PSCD6 | -6.828 | -4.086 | 2.742 |

Data sourced from a study on phenylsulfonyl carbazole-based organic chromophores. nih.gov

The arrangement of electron-donating and electron-accepting groups within a molecule plays a crucial role in its intramolecular charge transfer (ICT) properties. In derivatives of this compound, the phenylsulfonyl group typically acts as an electron-accepting moiety, while the thiophene ring can function as part of the electron-donating or π-conjugated system. researchgate.netucdavis.edu

Theoretical investigations on related systems have demonstrated that the central acceptor moiety is vital for facilitating charge transfer. nih.govresearchgate.net The incorporation of thiophene bridges can enhance the transfer of electron density from a core acceptor unit to terminal acceptor units, which in turn promotes conjugation and delocalization of the electronic cloud across the molecule. nih.gov Studies on a quaterthiophene-anthraquinone dyad revealed that ultrafast intramolecular photoinduced charge separation occurs in polar solvents, highlighting the importance of the surrounding medium on charge transfer processes. ucdavis.edu

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of negative potential, typically associated with electronegative atoms, and regions of positive potential, usually found around hydrogen atoms. researchgate.net

In studies of thiophene sulfonamide derivatives, the most negative electrostatic potential is often located on the oxygen atoms of the sulfonyl group, indicating these as likely sites for electrophilic attack. researchgate.net Conversely, the most positive potential is generally found on the hydrogen atoms of NH2 groups, suggesting these as potential sites for nucleophilic attack. researchgate.net

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively documented in the provided results, MD simulations are a powerful technique for studying the dynamic behavior of molecules. For instance, MD simulations have been employed to investigate the binding modes of Dengue Virus NS5-RdRp inhibitors that contain a thiophene-substituted benzene (B151609) scaffold. nih.gov These simulations can provide insights into how such molecules interact with biological targets and can help in understanding solvation effects on the stability of intermediates in chemical reactions.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or material properties. nih.govnih.gov

For derivatives containing the this compound scaffold, SAR studies have been conducted to explore their potential as inhibitors of various enzymes. In one study focusing on anthrax lethal factor inhibitors, the replacement of a benzothiazole (B30560) thiophene (BTT) moiety was investigated. nih.gov It was found that a compound lacking the sulfonylaryl moiety was inactive, but reintroducing a sulfonylbenzene group led to a compound with an IC50 value of 39 μM, demonstrating the importance of the phenylsulfonyl group for activity. nih.gov Further modifications, such as substituting the thiophene ring with other groups, resulted in compounds with significantly reduced or no inhibitory activity against the lethal factor. nih.gov

The diverse functional groups present in compounds related to this compound allow for extensive SAR studies to optimize efficacy and selectivity. By systematically modifying different parts of the molecule, researchers can identify which structural features enhance the desired biological activity.

Correlation of Molecular Structure with Biological Activity

The biological activity of compounds containing the 3-phenylthiophene (B186537) scaffold is often linked to their specific three-dimensional structure and electronic properties. For instance, derivatives of 3-phenylthiophene-2-sulfonamide have been identified as selective inhibitors of the anti-apoptotic protein Mcl-1, which is overexpressed in many tumors. nih.gov The core structure, which includes the thiophene ring linked to a phenylsulfonyl group, serves as a crucial pharmacophore for binding to the target protein.

Structure-Based Design Principles

Structure-based design is a key strategy for optimizing the potency and selectivity of drug candidates based on the this compound scaffold. This approach relies on understanding the interactions between the small molecule and its biological target at an atomic level, often using X-ray crystallography or NMR spectroscopy of the protein-ligand complex.

In the development of Mcl-1 inhibitors, compounds with a 3-phenylthiophene-2-sulfonamide core were systematically modified to improve their binding affinity. nih.gov The design principles involve:

Core Scaffold: The 3-phenylthiophene-2-sulfonamide moiety serves as the foundational structure that fits into the binding groove of the target protein. nih.gov

Vectorial Extension: New functional groups are added at specific positions on the core scaffold to form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket. nih.gov

Conformational Rigidity: The structure is sometimes made more rigid to reduce the entropic penalty upon binding, leading to higher affinity. This can be achieved by introducing cyclic structures or other conformationally restricting features. rsc.org

Computational docking and molecular dynamics simulations are used to predict how newly designed derivatives will bind to the target, allowing for the prioritization of compounds for synthesis and biological testing. This iterative process of design, synthesis, and testing has led to the discovery of potent and selective inhibitors with sub-micromolar binding affinities. nih.gov

Spectroscopic Analysis in Theoretical Context

Theoretical calculations are instrumental in the analysis and interpretation of spectroscopic data for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with reasonable accuracy using computational methods. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT at levels like B3LYP/6-311++G(d,p), is a standard approach for calculating the NMR isotropic shielding constants. nih.gov These calculated values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov

These predictions are valuable for several reasons:

Structure Verification: Comparing predicted spectra with experimental data helps confirm the chemical structure of a newly synthesized compound.

Signal Assignment: Theoretical shifts can assist in the unambiguous assignment of complex experimental spectra, especially for carbons and protons in crowded regions. acs.org

Conformational Analysis: The chemical shift is sensitive to the local electronic environment, which is influenced by the molecule's conformation. By comparing experimental and calculated shifts for different possible conformations, the most likely solution-state structure can be inferred.

For 3-phenylthiophene derivatives, calculations show that the chemical shifts of the thiophene ring carbons are particularly influenced by the nature of the substituent on the phenyl ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Phenylthiophene Analogs (Note: This table is illustrative, based on typical values from DFT calculations for similar structures. Actual values for this compound would require specific calculation.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene C2 | ~7.5 - 7.8 | ~125 - 128 |

| Thiophene C4 | ~7.3 - 7.6 | ~123 - 126 |

| Thiophene C5 | ~7.4 - 7.7 | ~127 - 130 |

| Phenyl C1' (ipso) | - | ~135 - 140 |

| Phenyl C2'/C6' | ~7.8 - 8.1 | ~127 - 129 |

| Phenyl C3'/C5' | ~7.5 - 7.7 | ~129 - 131 |

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Computational methods are used to calculate the vibrational frequencies of molecules, which correspond to the absorption peaks in Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) can predict the harmonic vibrational frequencies. nih.gov While calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other effects, they can be scaled by an empirical factor to achieve good agreement with experimental data.

This analysis allows for:

Vibrational Mode Assignment: Each calculated frequency is associated with a specific molecular motion (e.g., C-H stretch, S=O stretch, ring deformation), enabling a detailed assignment of the experimental FT-IR and FT-Raman bands. researchgate.net

Functional Group Identification: The predicted frequencies for characteristic groups, such as the sulfonyl group (SO₂), provide a theoretical basis for identifying these groups in the experimental spectrum. The symmetric and asymmetric stretching modes of the SO₂ group are particularly strong and identifiable.

Table 2: Representative Calculated Vibrational Frequencies for Phenyl-Thiophene Sulfonyl Structures (Note: Based on typical DFT calculation results for similar compounds.)

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Aromatic Stretch | 3100 - 3000 | Medium-Weak |

| SO₂ Asymmetric Stretch | 1350 - 1300 | Strong |

| SO₂ Symmetric Stretch | 1160 - 1120 | Strong |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium |

| C-S-C Ring Vibration | 850 - 700 | Medium |

Crystal Structure and Intermolecular Interactions

The solid-state arrangement of this compound molecules is crucial for understanding its physical properties and for applications in materials science. X-ray crystallography provides definitive information on the crystal structure.

Intermolecular interactions, such as weak C-H···O hydrogen bonds involving the sulfone oxygen atoms, are commonly observed and play a significant role in stabilizing the crystal packing. nih.govnih.gov These interactions can link molecules into chains or more complex three-dimensional networks.

Table 3: Crystallographic Data for a Representative Phenylsulfonyl Thiophene Derivative (Note: This data is for an analogous structure and is for illustrative purposes.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~20.0 |

| b (Å) | ~6.1 |

| c (Å) | ~15.7 |

| β (°) | ~95.9 |

| Z (molecules/unit cell) | 4 |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govscispace.com The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored according to the proximity of neighboring atoms.

This analysis provides:

Visualization of Contacts: It generates a clear picture of all intermolecular contacts, highlighting the most significant ones. Red spots on the surface indicate close contacts (shorter than the van der Waals radii), which are often hydrogen bonds. nih.gov

For example, in related structures, Hirshfeld analysis has confirmed that weak C-H···O interactions involving the sulfone oxygen atoms are a dominant feature, often forming specific ring motifs that dictate the supramolecular assembly. nih.govresearchgate.net This detailed understanding of packing forces is essential for crystal engineering and predicting the properties of solid-state materials. scispace.com

Hydrogen Bonding and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular forces. For phenylsulfonyl thiophene derivatives, hydrogen bonding, although often weak, plays a crucial role in determining the supramolecular architecture. Computational and theoretical studies, primarily through single-crystal X-ray diffraction and Hirshfeld surface analysis, have provided significant insights into these interactions.

Research on various thiophene derivatives incorporating a phenylsulfonyl group reveals that the molecular conformation is frequently stabilized by weak intramolecular C—H⋯O hydrogen bonds. nih.govnih.goviucr.org These interactions typically involve the oxygen atoms of the sulfonyl group acting as acceptors and a hydrogen atom from a nearby part of the molecule, leading to the formation of stable ring motifs, commonly of the S(5) or S(6) type. nih.govnih.goviucr.orgnih.gov For instance, in 6-phenylsulfonyl-6H-thieno[3,2-c]carbazole, intramolecular C—H⋯O hydrogen bonds result in the formation of two distinct S(6) rings. iucr.orgnih.gov

The crystal structures of these compounds are often characterized by a non-coplanar arrangement of the thiophene and phenyl rings. The dihedral angle between the thiophene ring system and the phenyl ring of the sulfonyl group is frequently observed to be nearly orthogonal, with values around 77-89° reported for several derivatives. nih.goviucr.orgnih.govresearchgate.net

Detailed crystallographic data from representative phenylsulfonyl thiophene derivatives illustrate these packing arrangements.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

| 4-[(E)-{[5-(phenylsulfonyl)thiophen-2-yl]methylidene}amino]-N,N-dimethylaniline | Monoclinic | P2₁/c | Centrosymmetric alignment | |

| 6-Phenylsulfonyl-6H-thieno[3,2-c]carbazole | Monoclinic | P2₁/c | C—H⋯O hydrogen bonds forming R₂²(12) inversion dimers | iucr.orgnih.gov |

| (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide | Monoclinic | P2₁/c | N—H⋯O rings, C—H⋯F chains, C—H⋯π interactions | nih.govresearchgate.net |

Theoretical methods such as the quantum theory of atoms-in-molecules (QTAIM) and reduced density gradient (RDG) analysis are employed to further probe the nature and strength of these weak interactions. uzh.chresearchgate.netsapub.org These computational approaches confirm the presence of hydrogen bonds and can characterize them as predominantly closed-shell interactions, which is typical for weak to moderate strength hydrogen bonds. uzh.ch

Advanced Applications of 3 Phenylsulfonyl Thiophene and Its Derivatives

Medicinal Chemistry and Biological Activity

The scaffold of 3-(Phenylsulfonyl)thiophene is a key component in a variety of derivatives that have shown significant potential in medicinal chemistry. These compounds have been the subject of extensive research, revealing a broad spectrum of biological activities. The incorporation of the phenylsulfonyl group into the thiophene (B33073) ring appears to be a critical factor in enhancing the bioactivity of these molecules, making them promising candidates for the development of new therapeutic agents. The versatility of the thiophene ring allows for numerous functionalizations, leading to the synthesis of novel compounds with diverse pharmacological properties. researchgate.netijipls.co.in

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology. researchgate.net Research has demonstrated that these molecules can exhibit potent cytotoxic effects against various human cancer cell lines. researchgate.netthieme-connect.com The anticancer potential of thiophene derivatives is attributed to several mechanisms, including the inhibition of crucial enzymes, interference with cell cycle progression, and the induction of programmed cell death (apoptosis). researchgate.netresearchgate.net

A significant mechanism through which this compound derivatives exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing apoptosis.

One notable derivative, 3-Amino-5-[(2,6-dimethylphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone (APTM), has been shown to inhibit the growth of human colon cancer HCT116 cells in a manner dependent on both dose and time. nih.govcornell.edu The primary mechanism of this growth inhibition is the induction of apoptosis, a process that is dependent on the p53 tumor suppressor protein. nih.govcornell.edu In cells where p53 was depleted, resistance to APTM-induced apoptosis was observed. nih.govcornell.edu

Other research suggests that derivatives like 2-Methyl-5-(phenylsulfonyl)thiophene may halt the cancer cell cycle at the G1/S phase and trigger apoptosis through the activation of caspases. Similarly, certain 1,4-naphthoquinone (B94277) derivatives incorporating a thiophene moiety have been found to induce both apoptosis and cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. kaist.ac.kr This effect was linked to the upregulation of caspase-3 and caspase-7 proteins. kaist.ac.kr Furthermore, some fused thiophene derivatives have demonstrated the ability to arrest the cell cycle in the S phase, leading to apoptosis mediated by caspase-3. semanticscholar.org

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effects | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| 3-Amino-5-[(2,6-dimethylphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone (APTM) | HCT116 (Colon) | Inhibition of cell proliferation, Apoptosis induction | p53-dependent apoptosis | nih.gov, cornell.edu |

| 2-Methyl-5-(phenylsulfonyl)thiophene | - | Inhibition of cell proliferation, Apoptosis induction | Suggested G1/S phase cell cycle arrest, Caspase activation | |

| 1,4-Naphthoquinone derivative with thiophene-2-carboxamide (Compound 5p) | MCF-7 (Breast) | Cytotoxic activity, Apoptosis induction, Cell cycle arrest | G1 phase arrest, Upregulation of caspase-3 and -7 | kaist.ac.kr |

| Fused Thiophene Derivatives (3b, 4c) | HepG2 (Liver) | Antiproliferative activity, Apoptosis induction, Cell cycle arrest | S phase arrest, Caspase-3-induced apoptosis | semanticscholar.org |

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that, when overexpressed in tumors, can lead to resistance against various cancer therapies. nih.govekb.eg Consequently, the development of selective Mcl-1 inhibitors is a significant goal in oncology. Derivatives of this compound have been identified as a promising scaffold for creating such inhibitors. nih.govresearchgate.net

Structure-based design has led to the optimization of 3-phenylthiophene-2-sulfonamide derivatives, resulting in compounds with sub-micromolar binding affinities to Mcl-1 and significant cytotoxicity against several tumor cell lines. nih.gov Specific compounds, such as FWJ-D4 and its precursor FWJ-D5, have been shown to effectively induce caspase-dependent apoptosis by binding to the BH3-binding groove of Mcl-1. nih.gov In a preclinical xenograft mouse model, treatment with FWJ-D5 resulted in a 75% reduction in tumor volume. nih.gov Other research has identified compounds like N-(2-(4-(3-(phenylsulfonyl)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride as potential Mcl-1 inhibitors. Additionally, dual inhibitors targeting both Mcl-1 and Bfl-1 have been developed from 2,5-substituted benzoic acids, with derivatives like Methyl 5-(phenethylthio)-2-(thiophene-2-sulfonamido)benzoate showing promise. nih.gov

Table 2: Selective Mcl-1 Inhibitory Activity of Thiophene Derivatives

| Compound/Derivative Class | Key Findings | Target Engagement | In Vivo Activity | Reference(s) |

|---|---|---|---|---|

| 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamides (e.g., FWJ-D4, FWJ-D5) | Sub-micromolar binding affinity to Mcl-1 (Ki ~ 0.4 μM), good cytotoxicity (IC50 < 10 μM) | Binds to BH3-binding groove on Mcl-1, induces caspase-dependent apoptosis | FWJ-D5 led to 75% tumor volume reduction in an RS4;11 xenograft mouse model | nih.gov |

| N-(2-(4-(3-(phenylsulfonyl)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride | Identified as a potential Mcl-1 inhibitor | Targets proteins like Mcl-1 involved in cancer cell survival | - | |

| Methyl 5-(phenethylthio)-2-(thiophene-2-sulfonamido)benzoate | Dual inhibitor of Mcl-1 and Bfl-1 proteins | Binds to the BH3-binding groove of both Mcl-1 and Bfl-1 | - | nih.gov |

Antimicrobial Properties (Antibacterial, Antifungal)

The thiophene ring is a structural component in numerous compounds exhibiting a wide range of antimicrobial activities. ijipls.co.inresearchgate.net Derivatives containing the this compound core have been investigated for their efficacy against various pathogenic microbes. ontosight.ai

Research has identified 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) as a novel antibacterial compound effective against drug-resistant nosocomial pathogens. nih.gov PSPC demonstrates strong activity against Gram-positive bacteria such as Staphylococcus aureus (MIC of 4 μg/ml) and Enterococcus faecium (MIC of 8 μg/ml). nih.gov While its activity against Gram-negative bacteria is inherently lower, it can be significantly enhanced when co-administered with an efflux pump inhibitor. nih.gov Structure-activity relationship studies revealed that the sulfoxide (B87167) analog of PSPC had identical activity, whereas the sulfide (B99878) version was inactive, indicating the importance of the oxidized sulfur moiety. nih.gov

Other studies have highlighted thiophene derivatives that are more potent than the standard antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Certain novel thiophene derivatives have also shown activity against various fungal species. nih.govscispace.com The antimicrobial potential often depends on the specific substituents on the thiophene ring, with some pyridine-containing derivatives showing excellent activity. d-nb.info

Table 3: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Organism(s) | Activity/MIC | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Staphylococcus aureus, Enterococcus faecium | MIC = 4 μg/ml, MIC = 8 μg/ml | Effective against resistant Gram-positive bacteria. Activity against Gram-negative bacteria is enhanced with an efflux pump inhibitor. | nih.gov |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | Shows promising activity against a Gram-negative bacterium. | nih.gov |

| Thiophene derivatives 7, 8a, 8b, 10 | Fungal species | Active | Demonstrates antifungal properties. | nih.gov |

| Pyridine side chain derivatives 7a, 7b, 8 | Bacteria and Fungi | Excellent antimicrobial activity | The nature of the substituent significantly affects biological activity. | d-nb.info |

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have been identified as possessing significant anti-inflammatory and analgesic properties. researchgate.netijipls.co.inontosight.aisciensage.info The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).

Studies on fused heterocyclic systems that include a phenylsulfonyl moiety have yielded compounds with notable biological effects. For instance, 2-(4-bromophenyl)-6-(phenylsulfonyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine demonstrated a high anti-inflammatory effect. researchgate.net In the same study, a related compound, 3-Bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, was found to have excellent analgesic activity when compared to the reference drug indomethacin. researchgate.net

Furthermore, diarylpyrazoles containing a phenylsulphone group have been synthesized and evaluated for their anti-inflammatory action. nih.gov One such compound, 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfonyl)-1H-pyrazol-3-yl]ethanone, exhibited high anti-inflammatory activity with a more favorable gastrointestinal profile than indomethacin. nih.gov Thiophene [3,2-b] pyrrole (B145914) derivatives have also been synthesized and shown to be effective as anti-inflammatory agents. researchgate.net

Table 4: Anti-inflammatory and Analgesic Activity of Phenylsulfonyl-Containing Heterocycles

| Compound/Derivative | Activity | Comparison/Key Finding | Reference(s) |

|---|---|---|---|

| 2-(4-bromophenyl)-6-(phenylsulfonyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (5d) | Anti-inflammatory | Highest effect observed in its series. | researchgate.net |

| 3-Bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (5e) | Analgesic | Excellent activity compared to indomethacin. | researchgate.net |

| 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfonyl)-1H-pyrazol-3-yl]ethanone (6b) | Anti-inflammatory | High activity with a lower ulcerogenic profile than indomethacin. | nih.gov |

| Thiophene [3,2-b] pyrrole derivatives | Anti-inflammatory | Effective anti-inflammatory agents. | researchgate.net |

Antihypertensive Activity

Thiophene-based structures have been explored for their potential to treat hypertension. researchgate.net Research into thieno[3,2-b]pyran derivatives has identified these compounds as a new class of potassium channel activators. nih.gov One of the most potent compounds from this series is trans-5,6-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-7-(2-oxopiperidin-1-yl)-5H-thieno[3,2-b]pyran (racemic compound 32). nih.gov This compound was found to be approximately ten times more potent than cromakalim, a known potassium channel activator, in spontaneously hypertensive rats (SHR). nih.gov Further investigation revealed that the antihypertensive activity is primarily associated with the (6S,7S)-(-)-enantiomer. nih.gov

Another class of thiophene derivatives, the thienopyrimidine-2,4-diones, have also been shown to be potent oral antihypertensive agents in SHR. nih.gov These compounds, which feature a (phenylpiperazinyl)alkyl substitution, are believed to exert their effects through the blockade of alpha-1 adrenergic receptors. nih.gov The specific arrangement of the thiophene ring, as in thieno[3,4-d] and thieno[3,2-d] systems, yielded compounds with greater potency as alpha-1 antagonists compared to their quinazoline (B50416) isosteres. nih.gov

Materials Science Applications

The electronic properties arising from the conjugated system of the thiophene ring, influenced by the phenylsulfonyl group, make these compounds candidates for use in materials science.

Thiophene-based molecules are fundamental building blocks for organic electronic and optoelectronic materials due to their stability and excellent charge transport properties. grafiati.comacs.org They are utilized in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). evitachem.comgrafiati.com

The introduction of a phenylsulfonyl group can modify the electronic characteristics of the thiophene unit. For instance, 2-(phenylsulfonyl)-3-hexylthiophene has been used as a monomer precursor in the deprotonative C-H functionalization polycondensation to create head-to-tail regioregular poly(3-hexylthiophene). rsc.org This process, catalyzed by a nickel(II) complex, yielded a polymer with a high degree of regioregularity (99% HT), which is crucial for achieving high charge carrier mobility in electronic devices. rsc.org Similarly, mixed phenylene-thiophene oligomers have been synthesized and shown to exhibit high p-type carrier mobilities in both vacuum-evaporated and solution-cast films, making them suitable for use in OFETs and nonvolatile transistor memory elements. nih.gov The synthesis of various fused thiophene systems is an active area of research aimed at developing new building blocks for advanced organic electronic and optoelectronic applications. grafiati.comacs.org

Organic Semiconductors

The compound this compound and its derivatives are significant components in the field of materials science, particularly in the development of organic semiconductors. evitachem.comperlego.com The thiophene moiety itself is a foundational building block for various organic electronic materials due to its distinct electronic and optical properties. nih.govacs.org When functionalized, such as with a phenylsulfonyl group, the electronic characteristics of the thiophene ring are enhanced, making these derivatives valuable precursors for conductive polymers and organic semiconductor materials. evitachem.com

The functionalization of polythiophenes is a key strategy for altering their optical and electronic properties. rsc.org While alkyl substituents are common for improving solubility and processability, the incorporation of electron-withdrawing groups like the sulfonyl group (–SO₂) is crucial for modifying the electronic energy levels of the material. evitachem.comrsc.org The phenylsulfonyl group, in particular, has an electron-withdrawing nature which can influence the molecular structure and energy levels of the resulting semiconductor. nih.gov This modification is essential for creating materials with tailored electronic characteristics suitable for a range of applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). evitachem.comnih.gov

Research into thiophene-based materials has shown that their structural design, such as the number of fused rings and the placement of side chains, can significantly impact their electronic properties and packing in the solid state, which is critical for charge transport in semiconductor devices. acs.org For instance, poly[3-(alkylsulfone)thiophene]s have been synthesized and studied, demonstrating the versatility of sulfone-functionalized thiophenes in creating regioregular polymers with specific electronic behaviors. rsc.org The synthesis of complex, fused thiophene systems, often starting from simpler building blocks like 3-bromothiophene (B43185), allows for the creation of advanced semiconducting materials with potentially high charge carrier mobility. acs.org The development of benzo[b]thiophene derivatives, which incorporate a benzene (B151609) ring fused to the thiophene, has also yielded compounds used as organic photoelectric materials and semiconductors. grafiati.com

Components in Organic Solar Cells (OSCs)

Derivatives of this compound are increasingly investigated for their potential in organic solar cells (OSCs). evitachem.com The inherent properties of thiophene-based compounds, such as their utility as building blocks for hole-transporting materials and their capacity to form rigid, planar structures that facilitate π–π stacking, make them excellent candidates for photovoltaic applications. nih.gov The incorporation of a phenylsulfonyl group introduces strong electron-accepting properties, which helps to stabilize the molecular structure, enhance electron affinity, and fine-tune the material's energy levels for optimal performance in a solar cell. evitachem.comnih.gov

Donor-Acceptor (D-π-A) Chromophores

A prominent strategy in the design of materials for OSCs is the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) chromophores. In this molecular architecture, an electron-donating unit (D) is linked to an electron-accepting unit (A) via a π-conjugated bridge. This design promotes intramolecular charge transfer upon photoexcitation, a critical process for generating free charge carriers.

Thiophene and its oligomers are frequently employed as the π-bridge in these systems. monash.edu The thiophene bridge plays a vital role in mediating electron density transfer from the donor to the acceptor moieties. nih.gov In one such design, phenylsulfonyl carbazole-based organic chromophores were developed using a D-π-A framework. nih.govrsc.org In these molecules, a carbazole (B46965) core acts as the donor, while a phenylsulfonyl carbazole functions as the central acceptor moiety, linked by thiophene rings. nih.gov This structure enhances conjugation and facilitates the delocalization of the electronic cloud across the molecule. nih.gov

Similarly, other complex structures have been synthesized where thiophene units serve as donors and other moieties, such as 1,2,3-triazole rings, act as acceptors, creating novel donor-acceptor co-oligomers. beilstein-journals.org The versatility of thiophene allows it to be part of various D-A configurations, including D-A-D and more complex D–A′–D–A–D–A′–D sequences, where its properties can be finely tuned by altering the strength of the donor and acceptor units. monash.edursc.org This molecular engineering allows for precise control over the electronic and optical properties of the chromophore. researchgate.net

Photovoltaic Performance Enhancement

Theoretical and experimental studies on phenylsulfonyl carbazole-based chromophores incorporating thiophene rings (PSCD1–PSCD6) have demonstrated their potential as high-performance photovoltaic materials. nih.govresearchgate.net By modifying the terminal acceptor groups on these D-π-A structures, researchers can achieve reduced HOMO-LUMO energy gaps and significant red-shifts in the absorption spectra. nih.govrsc.org A smaller band gap allows the material to absorb a broader range of the solar spectrum, thereby improving light harvesting. nih.gov For example, the designed chromophore PSCD4 exhibited a significantly reduced band gap of 2.742 eV and a red-shifted absorption maximum at 545.009 nm. nih.govrsc.orgresearchgate.net

These structural modifications also lead to more effective exciton (B1674681) dissociation and charge transfer, which are crucial for efficient solar cell operation. rsc.org The studied compounds showed high open-circuit voltages, ranging from 1.015 V to 1.720 V. nih.govrsc.orgresearchgate.net In another study, incorporating a thiophene functionality into a D-A-D chromophore resulted in a nearly threefold increase in PCE compared to a structural analogue without the thiophene bridge (from 1.23% to 4.10%). monash.edu This improvement was attributed to extended molecular conjugation, which enhanced light-harvesting ability and short-circuit current density. monash.edu Furthermore, the use of fluorinated thiophene linkers in polymer-based solar cells has led to devices with PCEs reaching approximately 10%, a significant improvement over their non-fluorinated counterparts. researchgate.net These findings underscore the critical role of phenylsulfonyl thiophene derivatives in advancing the efficiency of organic solar cells. nih.gov

Data Tables

Table 1: Calculated Photovoltaic Properties of Phenylsulfonyl Carbazole-Based Chromophores Data sourced from quantum chemical studies using the M06/6-311G(d,p) functional. nih.govrsc.orgresearchgate.net

| Compound | Band Gap (ΔE) (eV) | Max Absorption (λmax) (nm) | Open-Circuit Voltage (Voc) (V) |

| PSCR (Reference) | > 3.025 | < 496.891 | Not Specified |

| PSCD1 | 2.742 - 3.025 | 496.891 - 545.009 | 1.015 - 1.720 |

| PSCD2 | 2.742 - 3.025 | 496.891 - 545.009 | 1.015 - 1.720 |

| PSCD3 | 2.742 - 3.025 | 496.891 - 545.009 | 1.015 - 1.720 |

| PSCD4 | 2.742 | 545.009 | 1.015 - 1.720 |

| PSCD5 | 2.742 - 3.025 | 496.891 - 545.009 | 1.015 - 1.720 |

| PSCD6 | 2.742 - 3.025 | 496.891 - 545.009 | 1.015 - 1.720 |

Table 2: Comparison of Photovoltaic Performance with and without Thiophene Bridge Data based on a D-A-D modular chromophore. monash.edu

| Chromophore | Description | Max Absorption (λmax) (nm) | Optical Band-Gap (eV) | Power Conversion Efficiency (PCE) |

| AS1 | Without Thiophene Bridge | 470 | 2.17 | 1.23% |

| AS2 | With Thiophene Bridge | 497 | 1.93 | 4.10% |

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 3-(Phenylsulfonyl)thiophene and its derivatives is a critical area of research, as the efficiency and versatility of these methods directly impact their accessibility for various applications. Future research will likely focus on developing more sustainable, atom-economical, and regioselective synthetic routes.

One promising avenue is the advancement of metal-catalyzed cross-coupling reactions . Techniques like Suzuki, Stille, and direct C-H arylation have been employed for the synthesis of arylated thiophenes. d-nb.info Future efforts will likely concentrate on using more earth-abundant and less toxic metal catalysts. For instance, palladium-catalyzed direct arylation has shown success in the regioselective introduction of aryl substituents at the C5-position of 3-substituted thiophenes by using a bromo-substituent as a blocking group at the C2-position. d-nb.info This approach offers a "greener" alternative by reducing the number of synthetic steps and waste generation. d-nb.info

Another area of intense research is the use of cycloaddition reactions . These reactions provide a powerful tool for constructing the thiophene (B33073) ring with various substituents. For example, the reaction of 1-phenylsulfonylalkylidenethiiranes with terminal alkynes, catalyzed by CuCl/DBU, leads to the formation of substituted thiophenes through a tandem addition/cycloisomerization process. rsc.org Future work may explore novel dienophiles and dienes to expand the scope of these reactions, allowing for the synthesis of a wider range of functionalized this compound derivatives. mdpi.combioorganica.com.ua

The development of one-pot synthesis procedures is also a key objective. A one-pot method for creating highly substituted thiophenes from 1,3-dicarbonyl compounds has been developed, which increases structural diversity from readily available starting materials. tandfonline.com Applying such strategies to the synthesis of this compound could significantly streamline its production.

| Synthetic Methodology | Key Features | Potential Advancements | Representative Reference |

| Palladium-Catalyzed C-H Arylation | Regioselective C5-arylation of 3-substituted thiophenes. | Use of more sustainable catalysts; broader substrate scope. | d-nb.info |

| Copper-Catalyzed Cycloaddition | Tandem addition/cycloisomerization for thiophene ring formation. | Exploration of new reaction partners and catalytic systems. | rsc.org |

| One-Pot Synthesis | Construction and modification of the thiophene ring in a single step. | Application to the direct synthesis of this compound. | tandfonline.com |

Exploration of New Biological Targets and Therapeutic Applications

Thiophene derivatives are known to possess a wide range of biological activities, and the phenylsulfonyl moiety can further enhance their therapeutic potential. acs.org Future research will focus on identifying new biological targets for this compound derivatives and exploring their applications in treating various diseases.

Anticancer activity is a significant area of investigation. Thiophene derivatives have been shown to inflict cytotoxicity in cancer cells through intrinsic apoptotic pathways. acs.org For instance, certain phenylaminosulfanyl-1,4-naphthoquinone derivatives containing a thiophene carboxamide have demonstrated remarkable cytotoxic activity against human cancer cell lines. nih.gov Specifically, derivatives of 3-arylthiophene have been investigated as protein farnesyltransferase inhibitors with antiparasitic activity. tandfonline.com Future studies will likely involve screening this compound and its analogues against a broader panel of cancer cell lines and identifying the specific molecular targets and signaling pathways involved.

Anti-inflammatory properties are another promising therapeutic avenue. Thiophenes are recognized for their anti-inflammatory effects, and the sulfonyl group is a common feature in many anti-inflammatory drugs. acs.orgnih.govresearchgate.netnih.govnih.gov Research into the anti-inflammatory potential of this compound could lead to the development of new treatments for inflammatory diseases.

Furthermore, antifungal applications are being explored. For example, 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives have shown potent in vitro antifungal activity against a variety of fungal strains, in some cases exceeding the potency of existing drugs like fluconazole. nih.gov This suggests that the phenylsulfonylthiophene scaffold could be a valuable starting point for the design of novel antifungal agents.

| Therapeutic Application | Biological Target/Mechanism | Key Findings | Representative Reference |

| Anticancer | Induction of apoptosis; enzyme inhibition (e.g., protein farnesyltransferase). | Derivatives show cytotoxicity against various cancer cell lines. | tandfonline.comacs.orgnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. | Thiophene scaffold is a known anti-inflammatory pharmacophore. | acs.org |

| Antifungal | Inhibition of fungal growth. | Phenylsulfonyl-containing thiadiazoles exhibit potent antifungal activity. | nih.gov |

Advanced Computational Modeling for Drug Discovery and Material Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.gov For this compound, advanced computational methods will play a crucial role in accelerating the discovery of new drugs and the design of novel materials.

Density Functional Theory (DFT) calculations can be used to investigate the structural and electronic properties of this compound and its derivatives. acs.org Such studies can provide insights into the molecule's reactivity, stability, and potential for interaction with biological targets or other molecules in a material's matrix. For example, DFT has been used to study the adsorption of thiophene on TiO2 surfaces, revealing that the interaction is significantly stronger on oxygen-rich surfaces, leading to the formation of a sulfone-like species. nih.gov

Molecular docking and dynamics simulations are powerful techniques for predicting the binding affinity and interaction patterns of this compound derivatives with specific biological targets. nih.gov These methods can help to prioritize compounds for synthesis and biological testing, thereby saving time and resources. For instance, docking studies have been used to understand the binding of thiophene derivatives to various enzymes. acs.org

In the realm of material design , computational modeling can predict the properties of polymers and other materials based on the this compound unit. This includes predicting electronic properties for applications in organic electronics or the stimuli-responsive behavior of smart materials. researchgate.netresearchgate.net

| Computational Method | Application Area | Predicted Properties | Representative Reference |

| Density Functional Theory (DFT) | Drug Discovery & Material Science | Electronic structure, reactivity, adsorption energies. | nih.govacs.org |

| Molecular Docking | Drug Discovery | Binding modes, affinity to biological targets. | acs.org |

| Molecular Dynamics | Drug Discovery & Material Science | Conformational changes, stability of complexes. | nih.gov |

Integration with Combinatorial Chemistry and High-Throughput Screening

The integration of this compound chemistry with combinatorial synthesis and high-throughput screening (HTS) will be instrumental in rapidly exploring the chemical space around this scaffold and identifying new bioactive compounds. google.comgoogle.comstanford.eduacs.org

Combinatorial libraries of thiophene derivatives can be generated using solid-phase or solution-phase parallel synthesis techniques. d-nb.infotandfonline.comnih.gov These libraries, containing a large number of structurally related compounds, can then be screened against various biological targets to identify "hits." acs.orgacs.org For example, a high-throughput screen of the ChemBridge DIVERSet Library led to the discovery of a novel thiophene derivative with anti-cancer activity. acs.org

Future research will likely focus on developing efficient solid-phase syntheses of this compound libraries, allowing for the automated production of a wide variety of derivatives. google.comstanford.edu These libraries can then be subjected to HTS assays to evaluate their activity in areas such as enzyme inhibition, receptor binding, or cell-based responses.

| Technique | Purpose | Advantage | Representative Reference |

| Combinatorial Synthesis | Generation of large, diverse compound libraries. | Rapid exploration of structure-activity relationships. | d-nb.infotandfonline.comgoogle.comstanford.edu |

| High-Throughput Screening (HTS) | Rapid biological evaluation of compound libraries. | Identification of novel bioactive "hit" compounds. | acs.orgacs.orgacs.org |

| Solid-Phase Synthesis | Automated synthesis of compound libraries on a solid support. | Facilitates purification and automation. | google.comstanford.edu |

Development of Smart Materials Based on this compound

The unique electronic and structural features of the this compound unit make it an attractive building block for the development of smart materials . These are materials that can respond to external stimuli such as light, heat, pH, or electric fields. rsc.orgacs.orgbohrium.comnih.govnih.gov

One area of interest is the development of stimuli-responsive polymers . By incorporating this compound into polymer chains, it may be possible to create materials that change their properties, such as color or conductivity, in response to specific triggers. rsc.orgbohrium.com For example, thiophene-based conjugated polymers have been investigated for their use in organic electronics, and the introduction of a phenylsulfonyl group could be used to tune these properties. acs.org

Another exciting possibility is the creation of thermoelastic actuators . Recently, single crystals of a dibenzothiophene (B1670422) sulfone derivative were shown to exhibit a large and reversible elongation upon a thermally induced phase transition, acting as a linear actuator. researchgate.netmdpi.com This highlights the potential for thiophene sulfones in applications such as soft robotics and microactuators. researchgate.netmdpi.com

Furthermore, the development of photoswitchable fluorescent materials based on thiophene 1,1-dioxide groups has been reported. These materials can undergo reversible isomerization between open- and closed-ring forms upon irradiation with UV and visible light, with the closed-ring form exhibiting fluorescence. Such materials could find applications in data storage, sensors, and molecular switches.

| Material Type | Stimulus | Potential Application | Representative Reference |

| Stimuli-Responsive Polymers | Light, Heat, pH, Electric Field | Sensors, Organic Electronics | rsc.orgbohrium.comacs.org |

| Thermoelastic Actuators | Heat | Soft Robotics, Microactuators | researchgate.netmdpi.com |

| Photoswitchable Materials | Light | Data Storage, Molecular Switches |

Q & A

Q. What are the common synthetic routes for preparing 3-(phenylsulfonyl)thiophene, and how can structural purity be validated?

Answer: A widely used method involves iodovinyl sulfonylation of 3-ethynylthiophene with phenylsulfonyl reagents. For example, reacting 3-ethynylthiophene with iodinating agents under optimized conditions yields derivatives like (E)-3-(1-iodo-2-(phenylsulfonyl)vinyl)thiophene, achieving ~66% yield after silica gel chromatography . Structural validation relies on multinuclear NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity and purity. Key spectral markers include aromatic proton resonances (δ 7.64–7.36 ppm for phenyl groups) and thiophene ring carbons (δ 125–141 ppm) . Complementary techniques like HPLC (≥98% purity thresholds) and mass spectrometry further ensure reproducibility .

Q. How does the electron-withdrawing sulfonyl group influence the reactivity of this compound in electrophilic substitution reactions?

Answer: The phenylsulfonyl group deactivates the thiophene ring via electron withdrawal , directing electrophiles to the less electron-deficient positions (e.g., α-positions relative to sulfonyl). This is critical in designing derivatives for materials science or pharmaceuticals. For example, in Suzuki-Miyaura couplings, the sulfonyl group stabilizes intermediates but requires palladium catalysts tolerant of electron-deficient substrates. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. What analytical techniques are essential for characterizing this compound derivatives, and how are spectral contradictions resolved?

Answer:

- NMR Spectroscopy : Distinguishes regioisomers via coupling constants (e.g., J = 5.1–3.1 Hz for thiophene protons) .

- X-ray Diffraction (XRD) : Resolves ambiguities in crystal packing or stereochemistry, particularly for structurally complex derivatives like triazoloquinazolinones .

- Chromatography-Mass Spectrometry (LC-MS) : Detects byproducts or degradation under harsh conditions (e.g., high-temperature reactions) .

Contradictions between datasets (e.g., unexpected ¹³C shifts) are addressed by cross-referencing synthetic conditions (e.g., solvent polarity effects) and validating with independent methods like IR spectroscopy or elemental analysis .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in multistep syntheses?

Answer:

- Catalyst Screening : Palladium/copper systems improve cross-coupling efficiency in arylations. For example, Pd(PPh₃)₄ reduces side reactions in Heck couplings .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation kinetics but may require scavengers to prevent byproduct formation .

- In Situ Monitoring : Techniques like ReactIR track intermediate stability, enabling real-time adjustments (e.g., temperature modulation) .

Case Study: A 66% yield for iodovinyl sulfonylation was achieved using hexanes as eluents, minimizing polar byproducts .

Q. What computational strategies predict the electronic properties of this compound for materials applications?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess conductivity in polymers. For instance, poly(3,4-ethylenedioxythiophene) derivatives with sulfonyl groups show tunable bandgaps (~1.5–2.0 eV) for organic electronics .

- Molecular Dynamics (MD) : Simulates steric effects in supramolecular assemblies (e.g., π-stacking in conductive composites) .

- Docking Studies : Evaluates binding affinities for biomedical applications, such as cyclooxygenase-2 (COX-2) inhibition by thiophene sulfonamides .

Q. How do conflicting spectroscopic or reactivity data arise in studies of this compound derivatives, and how are they resolved?

Answer: Discrepancies often stem from:

- Regioisomeric Mixtures : Poor chromatographic separation leads to overlapping NMR signals. Solution: Use high-resolution LC-MS or 2D NMR (e.g., HSQC, COSY) .

- Solvent/Protonation Effects : Acidic conditions may protonate sulfonyl groups, altering reactivity. Validate via pH-controlled experiments .

- Polymorphism : XRD identifies crystal phase variations affecting solubility or stability .

Methodological Guidelines

- Synthesis : Prioritize iodovinyl sulfonylation for scalability, but validate regiochemistry with NOESY or XRD .

- Characterization : Combine NMR (¹H/¹³C), LC-MS, and elemental analysis for robust structural assignments .

- Computational Modeling : Use Gaussian or ORCA packages for DFT, referencing NIST Chemistry WebBook for thermodynamic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.